A labelled metabolite of Donepezil. Donepezil is a medication that is used for the treatment of patients with Alzheimer's disease. It can help improve memory and awareness of patients.
6-O-Desmethyl Donepezil-d5
CAS No.: 1189443-74-0
Cat. No.: VC0196584
Molecular Formula: C23H22NO3D5
Molecular Weight: 370.56
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1189443-74-0 |
---|---|
Molecular Formula | C23H22NO3D5 |
Molecular Weight | 370.56 |
IUPAC Name | 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Appearance | Off-White to Pale-Yellow Solid |
Melting Point | 54-56°C |
Chemical Identity and Structure
Basic Chemical Information
6-O-Desmethyl Donepezil-d5 is identified by CAS number 1189443-74-0 and possesses distinct chemical and structural properties that make it valuable for analytical applications . The compound's full chemical name is 6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one . It is also known as 6-Hydroxy-5-methoxy-2-((1-((phenyl-d5)methyl)piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one, which highlights its structural relationship to donepezil while noting the deuterium labeling on the phenyl ring .
Table 1: Chemical Properties of 6-O-Desmethyl Donepezil-d5
Property | Value |
---|---|
CAS Number | 1189443-74-0 |
Molecular Formula | C23H22D5NO3 |
Molecular Weight | 370.5 g/mol |
Accurate Mass | 370.2305 |
Purity (typical) | >95% (HPLC) |
Structural Characteristics
The structure of 6-O-Desmethyl Donepezil-d5 features five deuterium atoms substituted on the phenyl ring, which distinguishes it from the non-deuterated form . This specific isotopic labeling pattern is critical for its function as an internal standard in mass spectrometry applications. The compound retains the core structural elements of donepezil but features a hydroxyl group at the 6-position instead of a methoxy group, making it a desmethyl derivative .
The compound can be represented by its SMILES notation: [2H]c1c([2H])c([2H])c(CN2CCC(CC3Cc4cc(OC)c(O)cc4C3=O)CC2)c([2H])c1[2H] . Its InChI representation is also available: InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D .
Relationship to Donepezil
Pharmacological Context
Analytical Applications
Use as Internal Standard in LC-MS/MS
6-O-Desmethyl Donepezil-d5 serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of donepezil in biological samples . The deuterium labeling provides the compound with nearly identical chemical properties to the analyte of interest while being distinguishable by mass spectrometry due to the mass difference . This makes it particularly valuable for multiple-reaction-monitoring (MRM) analyses in positive electrospray ionization mode .
Recent research has demonstrated the utility of this compound in ultrafast LC-MS/MS methods that can rapidly quantify donepezil in human plasma samples . These methods utilize high-resolution monolithic columns under gradient and flexible flowrate conditions to achieve baseline separation between donepezil and interfering peaks within just 1.5 minutes .
Applications in Pharmaceutical Research
The compound is specifically utilized in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) related to donepezil . It provides a reliable reference standard for ensuring the quality and consistency of donepezil formulations .
Table 2: Analytical Applications of 6-O-Desmethyl Donepezil-d5
Application | Description |
---|---|
Internal Standard | Used in LC-MS/MS methods for quantification of donepezil |
Method Development | Reference standard for developing analytical methods |
Quality Control | Used in QC processes for donepezil formulations |
Bioequivalence Studies | Supports BE studies comparing donepezil formulations |
Metabolite Profiling | Helps identify and quantify donepezil metabolites |
Role in Bioequivalence Studies
Pharmacokinetic Analysis
6-O-Desmethyl Donepezil-d5 has played a critical role in bioequivalence studies comparing different formulations of donepezil hydrochloride . These studies typically involve randomized, crossover designs where healthy volunteers receive single oral doses of both test and reference formulations of donepezil . The pharmacokinetic parameters derived from such studies include maximum plasma concentration (Cmax), time-to-maximum concentration (Tmax), area under the plasma concentration-time curve (AUC0-t), apparent elimination half-life (t1/2), and the terminal elimination rate constant (ke) .
Table 3: Representative Pharmacokinetic Parameters from Donepezil Bioequivalence Studies
Parameter | Fasted State (mean ± % RSD) | Fed State (mean ± % RSD) |
---|---|---|
Test | Reference | |
Cmax (ng/mL) | 21.11 ± 5.54 | 21.77 ± 5.52 |
Tmax (h) | 2.49 ± 1.45 | 2.67 ± 1.32 |
t1/2 (h) | 43.00 ± 11.65 | 41.73 ± 10.18 |
AUC0-72 (h- ng/mL) | 505.17 ± 227.29 | 561.48 ± 119.80 |
Kel (h-1) | 0.02 ± 0.00 | 0.02 ± 0.00 |
Analytical Method Efficiency
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